1-Methoxy-2-propylbenzene: Comprehensive Physicochemical Profiling and Synthetic Applications
1-Methoxy-2-propylbenzene: Comprehensive Physicochemical Profiling and Synthetic Applications
Executive Summary
1-Methoxy-2-propylbenzene (CAS: 13629-73-7), commonly referred to as o-propylanisole or 2-propylanisole, is a versatile aromatic building block widely utilized in advanced organic synthesis, agrochemical development, and active pharmaceutical ingredient (API) manufacturing [1]. Featuring an electron-donating methoxy group and a lipophilic n-propyl chain, this compound exhibits unique steric and electronic properties that dictate its reactivity in electrophilic aromatic substitutions (EAS) and late-stage C-H functionalizations.
For drug development professionals, the incorporation of the 2-propylanisole moiety is highly strategic. The n-propyl group enhances the lipophilicity (LogP ~3.7) of the parent scaffold, improving passive membrane permeability, while the methoxy ether serves as a stable hydrogen-bond acceptor (TPSA: 9.2 Ų) and a directing group for downstream functionalization [1].
This technical guide provides an authoritative synthesis of the physicochemical properties, structural dynamics, and validated experimental protocols for the functionalization of 1-methoxy-2-propylbenzene.
Physicochemical and Structural Data
To facilitate rational experimental design, the core physicochemical properties of 1-methoxy-2-propylbenzene are summarized below. Data is aggregated from computational models and empirical literature [1].
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | 1-Methoxy-2-propylbenzene | Standard nomenclature. |
| CAS Number | 13629-73-7 | Essential for regulatory tracking. |
| Molecular Formula | C₁₀H₁₄O | - |
| Molecular Weight | 150.22 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| Exact Mass | 150.104465 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| LogP (XLogP3) | 3.7 | Indicates high lipophilicity; favorable for crossing the blood-brain barrier (BBB). |
| Topological Polar Surface Area | 9.2 Ų | Low TPSA; suggests high oral bioavailability. |
| Hydrogen Bond Acceptors | 1 | Methoxy oxygen can participate in target-site binding. |
| Hydrogen Bond Donors | 0 | - |
| Rotatable Bonds | 3 | Confers conformational flexibility to the n-propyl chain. |
Chemical Reactivity & Mechanistic Pathways
The reactivity of 1-methoxy-2-propylbenzene is governed by the synergistic ortho/para-directing effects of the methoxy and alkyl groups. However, the steric bulk of the n-propyl group significantly influences regioselectivity.
Zeolite-Catalyzed Electrophilic Aromatic Substitution (Acylation)
Traditional Friedel-Crafts acylation relies on stoichiometric amounts of toxic, corrosive aluminum chloride (
Conformation-Guided Meta-Selective C-H Borylation
Differentiating between the n-propyl and methoxy groups during C-H activation is notoriously difficult due to their similar steric profiles. However, recent advancements demonstrate that complexing 1-methoxy-2-propylbenzene with Chromium tricarbonyl (
Electrochemical Deoxygenation Synthesis
1-Methoxy-2-propylbenzene can be synthesized from 1-(2-methoxyphenyl)propan-2-one via direct electrochemical deoxygenation. Utilizing a leaded bronze (
Figure 1: Synthetic pathways involving 1-Methoxy-2-propylbenzene, highlighting upstream synthesis and downstream functionalization.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of internal standards and specific catalyst parameters ensures reproducibility.
Protocol 1: Electrochemical Synthesis of 1-Methoxy-2-propylbenzene
Objective: Deoxygenate 1-(2-methoxyphenyl)propan-2-one to yield 1-methoxy-2-propylbenzene.
Causality Note: Formic acid (
Step-by-Step Methodology:
-
Preparation: In an undivided Teflon™ batch-type screening cell, dissolve 1-(2-methoxyphenyl)propan-2-one (164 mg, 1.0 mmol, 1.0 eq.) in 6.0 mL of Formic Acid.
-
Electrolyte Addition: Add
(55 mg, 0.25 mmol, 0.25 eq.) to the solution and stir until completely homogenized. -
Electrode Setup: Equip the cell with a Glassy Carbon anode and a
(leaded bronze) cathode. -
Electrolysis: Apply a galvanostatic current density of 20 mA/cm² (total current: 40 mA). Pass 772 C (8 Faradays per mole) of electric charge through the system at ambient temperature.
-
Quenching & Extraction: Post-electrolysis, add 2.0 mL of Acetonitrile (
) to dissolve any product residues adhered to the electrodes. -
Validation: Add Mesitylene (100 µL, 85.8 mg, 0.71 mmol) as an internal standard. Filter a 4-drop aliquot through a short silica plug (eluting with
) to remove the electrolyte, and analyze via GC-FID to confirm conversion. -
Purification: Purify the bulk mixture using flash column chromatography (isocratic elution with 100% n-pentane) to isolate 1-methoxy-2-propylbenzene as a colorless liquid (Yield: ~75%) [4].
Figure 2: Step-by-step experimental workflow for the electrochemical synthesis of 1-Methoxy-2-propylbenzene.
Protocol 2: Zeolite-Catalyzed Acylation
Objective: Synthesize the para-acylated derivative of 1-methoxy-2-propylbenzene.
Causality Note: A
Step-by-Step Methodology:
-
Catalyst Activation: Calcine the
-zeolite catalyst (comprising 40% alumina binder and 60% active zeolite) at 500 °C for 4 hours prior to use to remove adsorbed atmospheric moisture. -
Reaction Setup: In a continuous-flow fixed-bed reactor or a sealed batch reactor, introduce 1-methoxy-2-propylbenzene and Acetic Anhydride in a 2:1 molar ratio.
-
Catalyst Loading: Add the activated
-zeolite at a 20-21 wt% loading relative to the acetic anhydride. -
Thermal Activation: Heat the reaction mixture to 90 °C under autogenous pressure. Maintain vigorous stirring (if batch) or a steady space velocity (if flow) for 6 to 7 hours.
-
Separation: Cool the mixture to room temperature. Isolate the heterogeneous catalyst via simple decantation or vacuum filtration. (The catalyst can be regenerated by washing with aqueous
and distilled water). -
Analysis: Analyze the crude filtrate via GC-MS. The steric bulk of the n-propyl and methoxy groups, combined with the zeolite pore constraints, yields the para-methoxyacetophenone derivative with high regioselectivity (>75% yield) [2].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12523792, 1-Methoxy-2-propylbenzene" PubChem, [Link].
- Spagnol, Michel, et al.
-
Pulis, Alexander, et al. "Conformation-Guided Meta-Selective C-H Borylation via Metal-Arene π-Complexation" ChemRxiv, [Link].
-
Waldvogel, Siegfried R., et al. "Supporting information: Direct Electrochemical Deoxygenation Reaction of Ketones using Leaded Bronze Cathode in Formic Acid" The Royal Society of Chemistry, [Link].
